N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium
Overview
Description
It is commonly used as a histological stain and in the Gram stain test to distinguish between different classes of bacteria . This compound is known for its intense violet color and is widely used in various scientific and industrial applications.
Preparation Methods
Basic violet 1 can be synthesized through the oxidative condensation of dimethylaniline in the presence of copper sulfate, phenol, and salt. The process involves basic transformation, acid transformation, and salting out . This method is commonly used in industrial production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Basic violet 1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. In strongly basic solutions, the bright color of the dye slowly fades, and the solution becomes colorless. This fading reaction can be analyzed by measuring the color intensity or absorbance of the solution over time . Common reagents used in these reactions include hydroxide ions and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Basic violet 1 has a wide range of scientific research applications. It is used as a biological stain in histology and microbiology to visualize cellular structures and differentiate between types of bacteria . In medicine, it is used as an antiseptic for treating bacterial and fungal infections . Additionally, it is used in the textile industry as a dye for fabrics and in the production of inks and paints . The compound is also used in environmental studies to assess the impact of pollutants on aquatic ecosystems .
Mechanism of Action
The mechanism of action of basic violet 1 involves its ability to bind to the DNA of target organisms, causing disruption, mutation, or inhibition of DNA replication . In aqueous solutions, the compound dissociates into positive and negative ions that penetrate the cell walls and membranes of both gram-positive and gram-negative bacteria. This disrupts the cellular processes and ultimately leads to the death of the microorganisms.
Comparison with Similar Compounds
Basic violet 1 is part of the triphenylmethane dye family, which includes similar compounds such as basic violet 3 and basic violet 4 . While these compounds share similar chemical structures and properties, basic violet 1 is unique in its specific applications and effectiveness as a biological stain and antiseptic.
Properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17H,1-5H3/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPCGOAFZFKBGH-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N3+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868814, DTXSID201174432 | |
Record name | 4-{[4-(Dimethylamino)phenyl][4-(methylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylium, bis[4-(dimethylamino)phenyl][4-(methylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8004-87-3, 765266-81-7 | |
Record name | Basic Violet 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008004873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylium, bis[4-(dimethylamino)phenyl][4-(methylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylium, bis[4-(dimethylamino)phenyl][4-(methylamino)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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